molecular formula C19H8BrClN4O4S B389415 (4Z)-10-bromo-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-10-bromo-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B389415
M. Wt: 503.7g/mol
InChI Key: YWKVKQOOUCFVKC-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazoloimidazopyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and continuous monitoring of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

(2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-chloro-5-phenylcyclopent-4-ene-1,3-dione
  • (2Z,E)-[2-aryl(hetaryl)methylidene]-4-chloro-5-phenyl(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione

Uniqueness

What sets (2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C19H8BrClN4O4S

Molecular Weight

503.7g/mol

IUPAC Name

(4Z)-10-bromo-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C19H8BrClN4O4S/c20-10-6-13-17(22-8-10)24-18(26)16(30-19(24)23-13)7-11-2-4-15(29-11)9-1-3-12(21)14(5-9)25(27)28/h1-8H/b16-7-

InChI Key

YWKVKQOOUCFVKC-APSNUPSMSA-N

SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-])Cl

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-])Cl

Origin of Product

United States

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